4'-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone

Vue d'ensemble

Description

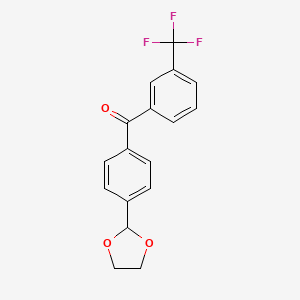

4’-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone is an organic compound that features a benzophenone core substituted with a trifluoromethyl group and a 1,3-dioxolane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone typically involves the formation of the 1,3-dioxolane ring through acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The trifluoromethyl group is introduced via electrophilic trifluoromethylation reactions. The benzophenone core can be synthesized through Friedel-Crafts acylation of benzene derivatives with benzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and yield. The use of robust catalysts and efficient separation techniques ensures high purity and scalability of the production process .

Analyse Des Réactions Chimiques

Radical-Mediated Reactions

The 1,3-dioxolane ring participates in radical chain mechanisms. Hydrogen atom transfer (HAT) from the dioxolane ring to α-malonyl radicals initiates reactions, forming intermediates that undergo β-scission or recombination:

- β-Scission : The dioxolanyl radical decomposes into ȮCHO (formyloxy radical) and ethylene (C₂H₄), enhancing reactivity in oxidation pathways .

- Addition to O₂ : The dioxolanyl radical reacts with O₂ to form peroxyl radicals (RȮ₂), which isomerize to hydroperoxides (QOOH). These intermediates either decompose via low-temperature branching (enhancing reactivity) or form stable products like 2-oxoethyl formate (O=COCC=O) .

Key Data:

| Reaction Type | Conditions | Major Products | Selectivity | Reference |

|---|---|---|---|---|

| β-Scission | 720 K, 20 bar | ȮCHO + C₂H₄ | 61% (R2 pathway) | |

| O₂ Addition | 1000–1300 K | RȮ₂ → QOOH → Stable intermediates | Competing pathways |

Thermal Fragmentation

Under pyrolysis (500–550°C), the dioxolane ring undergoes fragmentation:

- Loss of Pivalaldehyde : The dioxolane ring cleaves, releasing pivalaldehyde and forming aromatic ketones (e.g., tetrachlorobenzoic acid in analog studies) .

- CO Elimination : Post-fragmentation intermediates lose CO, yielding stable aromatic products .

Example Pathway :

Oxidation and Reduction

The trifluoromethyl group directs electron-deficient regions, influencing redox behavior:

- Oxidation :

- Reduction :

Nucleophilic Substitution

The dioxolane ring undergoes ring-opening under acidic or nucleophilic conditions:

- Acid Hydrolysis : Forms α-hydroxy acids (e.g., 3-hydroxy-3-(trifluoromethyl)benzophenone) .

- Amine Substitution : Nucleophiles (e.g., NH₃) replace the dioxolane oxygen, yielding secondary amines .

Diels-Alder Reactions

The electron-deficient benzophenone core acts as a dienophile in [4+2] cycloadditions:

- Cyclopentadienone Adducts : Forms six-membered rings with dienes (e.g., tetraphenylcyclopentadienone) .

- Thermal Stability : Adducts resist cycloreversion unless functionalized (e.g., epoxidation) .

Example Reaction:

Comparative Reactivity with Analogs

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 4-Trifluoromethylbenzophenone | No dioxolane | Lower thermal stability; no radical pathways |

| 1,3-Dioxolane-5-ol | No aromatic core | Limited redox activity |

| 3-(1,3-Dioxolan-2-yl)phenyl methanone | Simplified structure | Reduced steric hindrance in substitution |

Applications De Recherche Scientifique

4’-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.

Industry: Utilized in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone involves interactions with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological systems. The 1,3-dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dioxolane: A simpler analog without the trifluoromethyl and benzophenone groups.

Benzophenone: Lacks the 1,3-dioxolane and trifluoromethyl groups.

Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the benzophenone and 1,3-dioxolane rings.

Uniqueness

4’-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances stability and lipophilicity, while the 1,3-dioxolane ring provides additional reactivity and potential for hydrogen bonding .

Activité Biologique

4'-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone, also known by its CAS number 898760-49-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C17H13F3O3

Molecular Weight: 322.28 g/mol

CAS Number: 898760-49-1

MDL Number: MFCD07700028

The compound features a dioxolane ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Antibacterial and Antifungal Properties

Research indicates that dioxolane derivatives often exhibit notable antibacterial and antifungal properties. A study synthesized various 1,3-dioxolane compounds and tested them against several bacterial strains, including Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. The results demonstrated that many of these compounds had significant antibacterial activity, particularly against Gram-positive bacteria .

Table 1: Biological Activity of Dioxolane Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | S. aureus | 625–1250 µg/mL |

| Compound 2 | S. epidermidis | 500 µg/mL |

| Compound 3 | P. aeruginosa | 250 µg/mL |

| Compound 4 | E. faecalis | 625 µg/mL |

| Compound 5 | C. albicans | Significant activity |

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets. Additionally, the dioxolane moiety can act as a reactive site for further chemical transformations that may contribute to its biological efficacy .

Case Study 1: Antimicrobial Activity

In a comparative study involving various dioxolane derivatives, it was found that compounds similar to this compound displayed excellent antifungal activity against Candida albicans. The study highlighted that structural variations influenced the degree of activity observed .

Case Study 2: Synthesis and Screening

Another investigation focused on synthesizing new dioxolanes for their potential as antibacterial agents. The synthesized compounds were screened for their activity against a panel of bacteria. Notably, those with specific substituents on the dioxolane ring exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .

Propriétés

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O3/c18-17(19,20)14-3-1-2-13(10-14)15(21)11-4-6-12(7-5-11)16-22-8-9-23-16/h1-7,10,16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHOREKQZUJQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645126 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-52-6 | |

| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.